molecular formula C19H18N6O3S B2513192 2-phenoxy-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide CAS No. 2034394-06-2

2-phenoxy-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide

Cat. No. B2513192
CAS RN: 2034394-06-2
M. Wt: 410.45
InChI Key: HCLUSSYOAOQSNL-UHFFFAOYSA-N
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Description

2-phenoxy-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C19H18N6O3S and its molecular weight is 410.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

Azole derivatives, including compounds with oxadiazole and triazole moieties, have been synthesized and evaluated for their antibacterial activities. For instance, Tumosienė et al. (2012) explored the synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and assessed their antibacterial activity against Rhizobium radiobacter, revealing good antibacterial properties for some synthesized compounds (Tumosienė et al., 2012).

Antimicrobial Screening

Novel 2-(6-methoxy-2-naphthyl)propionamide derivatives have been synthesized and screened for both antibacterial and antifungal activities, showing significant activities in some cases, comparable to standard agents like Ampicilline and Flucanazole (Helal et al., 2013).

Anticancer Activity

The anticancer activities of novel derivatives have also been explored. For example, Tumosienė et al. (2020) synthesized novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives and evaluated their anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, identifying compounds with significant cytotoxic effects (Tumosienė et al., 2020).

Formation of N-Heterocyclic Carbenes

Research by Liu et al. (2016) into 2-(Imidazolium-1-yl)phenolates demonstrated the formation of N-heterocyclic carbenes (NHCs) and their applications in creating cyclic boron adducts and palladium complexes, which could be relevant for catalysis or material science applications (Liu et al., 2016).

properties

IUPAC Name

2-phenoxy-N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3S/c1-13(27-14-6-3-2-4-7-14)18(26)20-9-10-25-12-15(22-24-25)19-21-17(23-28-19)16-8-5-11-29-16/h2-8,11-13H,9-10H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLUSSYOAOQSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C=C(N=N1)C2=NC(=NO2)C3=CC=CS3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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